molecular formula C16H12Cl2N2O4 B2705972 Di-p-chlorobenzyl Azodicarboxylate(DCAD) CAS No. 916320-82-6

Di-p-chlorobenzyl Azodicarboxylate(DCAD)

Cat. No.: B2705972
CAS No.: 916320-82-6
M. Wt: 367.18
InChI Key: UIFGGABIJBWRMG-VXPUYCOJSA-N
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Description

Di-p-chlorobenzyl azodicarboxylate is a novel, stable, solid compound used primarily in organic synthesis. It serves as an alternative to diethyl azodicarboxylate and diisopropyl azodicarboxylate in various Mitsunobu coupling reactions. This compound is known for its stability and ease of separation of byproducts, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-p-chlorobenzyl azodicarboxylate can be synthesized through a two-step process without the need for chromatography. The preparation involves the reaction of p-chlorobenzyl alcohol with azodicarboxylate under specific conditions to yield the desired product . The reaction typically takes place in a solvent such as dichloromethane, with triphenylphosphine as a catalyst .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. The use of stable and solid reagents like di-p-chlorobenzyl azodicarboxylate facilitates easier handling and purification, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Di-p-chlorobenzyl azodicarboxylate primarily undergoes substitution reactions, particularly in Mitsunobu couplings. These reactions involve the conversion of alcohols into various functional groups using triphenylphosphine and azodicarboxylate .

Common Reagents and Conditions

The common reagents used in reactions with di-p-chlorobenzyl azodicarboxylate include triphenylphosphine and carboxylic acids. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane at room temperature .

Major Products Formed

The major products formed from reactions involving di-p-chlorobenzyl azodicarboxylate are esters, resulting from the substitution of alcohols. The byproduct, hydrazine, is readily separable and can be recycled .

Mechanism of Action

The mechanism of action of di-p-chlorobenzyl azodicarboxylate in Mitsunobu reactions involves the formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azodicarboxylate. This intermediate then deprotonates the carboxylic acid, forming an ion pair that facilitates the substitution reaction. The hydrazine byproduct is formed and can be easily separated and recycled .

Comparison with Similar Compounds

Di-p-chlorobenzyl azodicarboxylate is compared with other azodicarboxylates such as diethyl azodicarboxylate and diisopropyl azodicarboxylate. While all these compounds are used in Mitsunobu reactions, di-p-chlorobenzyl azodicarboxylate offers advantages in terms of stability and ease of byproduct separation .

Similar Compounds

Properties

IUPAC Name

(4-chlorophenyl)methyl (NE)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFGGABIJBWRMG-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)/N=N/C(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916320-82-6
Record name 916320-82-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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